1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
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Overview
Description
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methoxyphenol with 2-nitro-4-(trifluoromethyl)benzene under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-Aminophenoxy)-2-nitro-4-(trifluoromethyl)benzene.
Reduction: Formation of 1-(4-Methoxyphenoxy)-2-amino-4-(trifluoromethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include electron transfer, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
- 1-(4-Methoxyphenoxy)-4-(trifluoromethoxy)benzene
- 1-(4-Methoxyphenoxy)-4-(bromomethyl)benzene
Comparison: 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNPONNEXMSLPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379488 |
Source
|
Record name | 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-69-6 |
Source
|
Record name | 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1996-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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